molecular formula C2H4BrNO B1266107 2-Bromoacetamide CAS No. 683-57-8

2-Bromoacetamide

Cat. No. B1266107
CAS RN: 683-57-8
M. Wt: 137.96 g/mol
InChI Key: JUIKUQOUMZUFQT-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Bromoacetamide can be synthesized through several methods, including the bromination of acetamide derivatives. For example, it has been produced via the reaction of homoallylic trichloroacetimidates with N-bromoacetamide, yielding 1-bromo-2-amino-3-butene derivatives through a domino bromo-cyclization and elimination pathway (R. Zhu, Kai Yu, & Z. Gu, 2014). Another method involves the addition and substitution reactions of N-bromoacetamide with nitroalkene moieties to synthesize dibromo and acetamido group-containing derivatives (W. Rank & H. H. Baer, 1974).

Molecular Structure Analysis

The molecular structure of 2-Bromoacetamide derivatives has been extensively analyzed using various spectroscopic techniques. For instance, the synthesis of palladium(II) complexes with N,N-diphenylacetamide-based thio/selenoethers revealed insights into the molecular arrangement and the square planar geometry of palladium (Poornima Singh & A. Singh, 2017).

Chemical Reactions and Properties

2-Bromoacetamide participates in numerous chemical reactions due to its reactive bromo and amido groups. It has been used as a reagent in the aminobromination of β-nitrostyrene derivatives, serving as a nitrogen and bromine source. This process is catalyzed by K3PO4 and results in the formation of bromoamines (Zhan-guo Chen et al., 2010).

Physical Properties Analysis

The physical properties of 2-Bromoacetamide, such as its melting point, boiling point, and solubility, are crucial for its application in various chemical processes. While specific studies on these properties were not identified, they are essential for determining the conditions under which 2-Bromoacetamide can be used in synthesis and reactions.

Chemical Properties Analysis

2-Bromoacetamide's chemical properties, including its reactivity towards nucleophiles and its role as an electrophile in substitution reactions, make it a valuable reagent in organic synthesis. Its ability to undergo nucleophilic substitution reactions has been demonstrated in the synthesis of various acetamide derivatives, showcasing its versatility and utility in organic chemistry (G. Eller & W. Holzer, 2006).

Scientific Research Applications

  • Molluscicidal Properties Research has shown that 2-Bromoacetamide exhibits effective molluscicidal properties. For instance, a study demonstrated its high effectiveness against snails and snail eggs in various environments, including marshlands. It was observed to be safe for fish when applied at appropriate dosages and did not adversely affect rice seedlings, although it caused some damage to the leaf-tips of marshland grass (Zhu, Yin, Bao, & Cai, 1998).

  • Effects on Sodium Channel Currents Another application of 2-Bromoacetamide is in the study of sodium channel currents. A study involving rat myotube membrane found that N-bromoacetamide influenced the behavior of single sodium channel currents, specifically in terms of removing sodium channel inactivation and affecting the open-channel lifetime without altering the amplitude of single-channel currents (Patlak & Horn, 1982).

  • Distribution in Biological Organisms Studies have also focused on the distribution of Bromoacetamide in various organisms. For example, research on Oncomelania snails, carps, and mice showed that Bromoacetamide was absorbed differently across these species, with varying levels in different tissues and a gradual decline in concentration over time (Wang, Song, Wang, Zhou, Zhao, & Becker, 1991).

  • Potential in Organic Chemistry In the field of organic chemistry, 2-Bromoacetamide has been utilized in the synthesis of various compounds. A study demonstrated its use in transforming the furan ring in tetranortriterpenoids to butryolactone, showing its potential as a reagent for selective transformations in natural products (Santhanakrishnan, Mohankumar, & Narasimhan, 2016).

  • Exploring Mechanisms in Biochemistry 2-Bromoacetamide has been instrumental in exploring biochemical mechanisms. For instance, its reaction with histidine-15 in lysozyme helped to understand the nature of the binding site and the reactivity of this amino acid, shedding light on the interaction of bromoacetamide derivatives with lysozyme (Yamada, Uozumi, Ishikawa, & Imoto, 1984).

  • Studies on the Mode of Action of Molluscicides Investigating the mode of action of molluscicides, a study revealed that bromoacetamide significantly influences the ultrastructure of hepatopancreas cells in snails, affecting enzymes, oxygen uptake, glucose uptake, and glycogen reserves. This study highlighted the biochemical pathways affected by bromoacetamide in molluscicidal activity (Wang, Song, & Becker, 1991).

Safety And Hazards

2-Bromoacetamide is toxic if swallowed and causes severe skin burns and eye damage . It is considered a poison by ingestion, moderately toxic by skin contact, and a severe skin and eye irritant .

properties

IUPAC Name

2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4BrNO/c3-1-2(4)5/h1H2,(H2,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIKUQOUMZUFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3058456
Record name Bromoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3058456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoacetamide

CAS RN

683-57-8
Record name Bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=683-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoacetamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoacetamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77371
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Record name Bromoacetamide
Source EPA DSSTox
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Record name BROMOACETAMIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,010
Citations
NJ Leonard, KA Cruickshank - The Journal of Organic Chemistry, 1985 - ACS Publications
… that provide defined dimensional alterations of conventional enzyme substrates and/or highly fluorescent analogues has led us to investigate the reactions of 2-bromoacetamide …
Number of citations: 27 pubs.acs.org
B Kuhnast, B de Bruin, F Hinnen, B Tavitian… - Bioconjugate …, 2004 - ACS Publications
… heteroaromatic substitution, and its 2-bromoacetamide function, ensuring the efficient … -[ 18 F]fluorobenzyl)-2-bromoacetamide for the design and development of oligonucleotide-…
Number of citations: 81 pubs.acs.org
A Rehman, A Fatima, N Abbas, MA Abbasi… - Pak. J. Pharm …, 2013 - academia.edu
… N-(2-methoxy-5chlorophenyl)-2'-bromoacetamide to the mixture and the solution was further stirred for three hours. The reaction progress was examined via TLC till single spot. After …
Number of citations: 56 www.academia.edu
B Kuhnast, F Hinnen, R Boisgard… - Journal of Labelled …, 2003 - Wiley Online Library
… methyl modified oligoribonucleotide, bearing a phosphorothioate group at its 5′‐end, was conjugated to our fluorine‐18‐labelled reagent N‐(4‐[ 18 F]fluorobenzyl)‐2‐bromoacetamide…
K Uchida, K Tanaka, T Hiratsuka - Biochimica et Biophysica Acta (BBA) …, 1972 - Elsevier
… The present communication describes the activation of heavy meromyosin ATPase with 2-bromoacetamide- 4nitrophenol and a means of assessing the role of the cysteinyl moiety in …
Number of citations: 4 www.sciencedirect.com
I Koslowsky, S Shahhosseini, J Wilson… - Journal of Labelled …, 2008 - Wiley Online Library
… N(4-[18F]fluorobenzyl)-2-bromoacetamide was adapted for use in a … The yield of N-(4-[18F]fluorobenzyl)-2-bromoacetamide … -[18F]fluorobenzyl)-2-bromoacetamide. The entire synthesis …
C Zhang, X Dong, X Yin, X Yuan, J Wang… - Ecotoxicology and …, 2023 - Elsevier
2-bromoacetamide (BAcAm), a new class of disinfection by-products (DBPs), is widely detected in drinking water across the world. Reports of the high cytogenetic toxicity of BAcAm …
Number of citations: 1 www.sciencedirect.com
AM Fahim - Current Microwave Chemistry, 2018 - ingentaconnect.com
… rivatives by treatment of sulfonyl chloride derivatives with 2-bromoacetamide in pyridine. Reactivity of Bromo-N-(phenyl sulfonyl)acetamide derivatives towards urea derivatives to afford …
Number of citations: 17 www.ingentaconnect.com
S Rasool, MA ABBASI, SZ SIDDIQUI… - Journal of the Chilean …, 2015 - SciELO Chile
… Then the N-substituted-2-bromoacetamide, 6a-f, were introduced in equimolar ratios and stirring was continued for next 4-5 hours. The reaction was supervised by TLC. After single spot …
Number of citations: 1 www.scielo.cl
CR Martins, R Rittner, CF Tormena - Journal of Molecular Structure …, 2005 - Elsevier
Conformational preferences and orbital interactions of N,N-dimethyl-2-fluoroacetamide (1), N,N-dimethyl-2-chloroacetamide (2), N,N-dimethyl-2-bromoacetamide (3) and N,N-dimethyl-2…
Number of citations: 28 www.sciencedirect.com

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